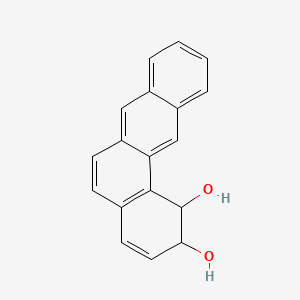
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a dihydrodiol form of benz(a)anthracene, which is known for its presence in the environment as a result of incomplete combustion of organic matter. This compound is of interest due to its potential biological activities and its role in environmental chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- typically involves the catalytic hydrogenation of benz(a)anthracene. This process can be carried out using palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the formation of the trans-dihydrodiol isomer.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. similar methods involving catalytic hydrogenation can be scaled up for larger production if needed.
化学反応の分析
Types of Reactions
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or nitrated benz(a)anthracene derivatives.
科学的研究の応用
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological systems, including its potential mutagenic and carcinogenic effects.
Medicine: Studied for its potential role in drug development and its effects on human health.
Industry: Used in environmental studies to understand the fate and transformation of PAHs in the environment.
作用機序
The biological effects of Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- are primarily mediated through its interactions with cellular enzymes and DNA. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenic effects. The compound’s mechanism of action involves the formation of DNA adducts and the activation of signaling pathways related to cell growth and apoptosis.
類似化合物との比較
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benz(a)anthracene-3,4-diol, 1,2-dihydro-, trans-: Another dihydrodiol derivative with similar properties.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Uniqueness
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- is unique due to its specific dihydrodiol structure, which influences its reactivity and biological interactions. Its trans-configuration also distinguishes it from other isomers, affecting its chemical and biological properties.
特性
CAS番号 |
60839-20-5 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H |
InChIキー |
YWAOPVBJYIKFQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
同義語 |
1,2-dihydro-1,2-dihydroxybenz(a)anthracene benz(a)anthrene-1,2-dihydrodiol benzanthracene-1,2-dihydrodiol benzanthracene-1,2-dihydrodiol, (trans)-(+-)-isomer benzanthracene-1,2-dihydrodiol, (trans)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















